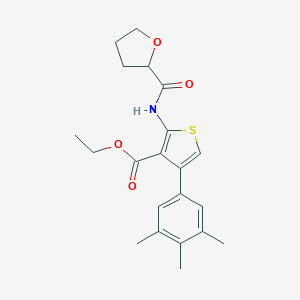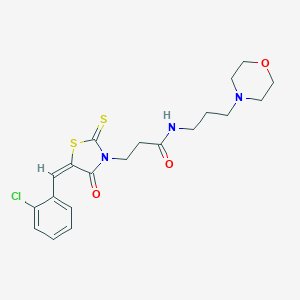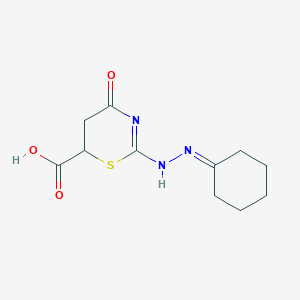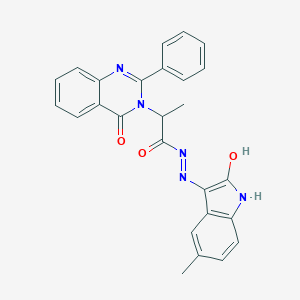![molecular formula C18H13N3O5S2 B363126 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide CAS No. 349636-99-3](/img/structure/B363126.png)
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C18H13N3O5S2 and its molecular weight is 415.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Protoporphyrinogen Oxidase Inhibitors
Research has explored derivatives of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) structures, including compounds similar to the specified chemical, as potent protoporphyrinogen oxidase (PPO) inhibitors. These compounds have shown significant potential in herbicide development, with some derivatives demonstrating higher PPO inhibition activity than established controls like sulfentrazone. Specifically, certain synthesized compounds exhibited herbicidal activity comparable to sulfentrazone, offering potential for weed control in agricultural settings without harming crops like wheat (Jiang et al., 2011).
Enzyme Inhibition for Therapeutic Applications
Another area of research involves the synthesis and evaluation of similar compounds for their enzyme inhibitory activities, with a focus on potential therapeutic applications. These studies include the development of novel compounds targeting α-glucosidase and acetylcholinesterase enzymes, indicating potential for the treatment of conditions like diabetes and Alzheimer's disease. The research demonstrates how modifications of the 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) structure can lead to significant biological activity, including antioxidant and anti-inflammatory properties (Koppireddi et al., 2013; Koppireddi et al., 2014).
Antitumor Activity
Further investigations have extended into the antitumor potential of compounds related to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) structures. These studies focus on the synthesis of derivatives bearing different heterocyclic rings, evaluated for their antitumor activity in vitro against various human tumor cell lines. Results from these studies highlight the anticancer potential of certain derivatives, opening avenues for the development of new cancer treatments (Yurttaş et al., 2015).
Antimicrobial and Anti-Inflammatory Agents
Research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-based compounds has also explored their antimicrobial and anti-inflammatory properties. Studies have synthesized various derivatives and evaluated their efficacy against a range of bacterial and fungal strains, as well as their potential as anti-inflammatory agents. These findings suggest the versatility of these compounds in developing new pharmaceuticals with diverse therapeutic benefits (Nikalje et al., 2015).
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S2/c1-28(25,26)10-6-7-13-14(8-10)27-18(19-13)20-15(22)9-21-16(23)11-4-2-3-5-12(11)17(21)24/h2-8H,9H2,1H3,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVJFWPUXYYWKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B363043.png)
![2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B363051.png)
![methyl 6-{(5E)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate](/img/structure/B363054.png)


![1-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone](/img/structure/B363061.png)




![2-[(4-methoxyphenoxy)methyl]-1-(3-phenoxypropyl)-1H-benzimidazole](/img/structure/B363091.png)
![4-[(2-thienylmethylene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B363094.png)

![4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B363102.png)